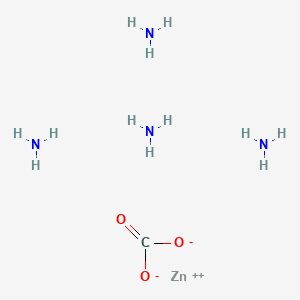

zinc;azane;carbonate

Description

Nomenclature and Chemical Representation of Zinc Ammine Carbonate Species

The nomenclature and chemical representation of zinc ammine carbonate species can vary depending on the specific stoichiometry of the complex. The IUPAC name for the compound with the formula [Zn(NH₃)₄]CO₃ is tetraamminezinc(II) carbonate. nih.gov However, the term "zinc ammine carbonate" is often used more broadly to describe a range of related compounds and solutions.

The coordination of ammonia (B1221849) to the zinc ion can vary, leading to different complex cations. For instance, species with different numbers of ammine ligands, such as [Zn(NH₃)ₓ]²⁺ (where x can range from 1 to 4), can exist in solution. google.com The specific formula of the solid zinc ammine carbonate can also differ. One common form is tetraamminezinc(II) carbonate, with the chemical formula [Zn(NH₃)₄]CO₃. nih.goveuropa.eu Another reported species is zinc ammine carbonate, with the formula Zn(NH₃)CO₃. icm.edu.plresearchgate.net

The following table summarizes the different names and formulas associated with zinc ammine carbonate complexes:

| Common Name | IUPAC Name | Chemical Formula | Other Names |

| Tetraamminezinc(II) carbonate | tetraamminezinc(2+) carbonate | [Zn(NH₃)₄]CO₃ | Zinc ammonia carbonate nih.gov |

| Zinc ammine carbonate | ammine(carbonato)zinc | Zn(NH₃)CO₃ | - |

| Zinc ammonium (B1175870) carbonate | - | Zn₂(NH₄)₂(CO₃)₃ | Ammonium zinc carbonate (2:2:3), Dizinc(2+) ion diammonium tricarbonate |

| - | zinc;azane;carbonate | CH₁₂N₄O₃Zn | - nih.gov |

Historical Context of Zinc Ammine Carbonate Research and Industrial Relevance

The industrial significance of zinc ammine carbonate is intrinsically linked to the development of hydrometallurgical processes for zinc extraction. The ability of ammoniacal solutions to selectively dissolve zinc compounds from ores and industrial byproducts has been a cornerstone of this technology for over a century.

The use of ammonium carbonate for the hydrometallurgical extraction of zinc dates back to the late 19th century with the invention of the Schnabel process. researchgate.netepa.gov This process was notably one of the earliest commercial applications of hydrometallurgy for zinc recovery, predating its use for other metals like copper and nickel. researchgate.netepa.gov The core principle of the Schnabel process involves the leaching of zinc-bearing materials, typically oxidized zinc ores or industrial residues, with an aqueous solution of ammonium carbonate.

The key to the process is the formation of soluble zinc ammine carbonate complexes, which allows for the separation of zinc from other insoluble components of the ore, such as iron and lead. researchgate.net The general chemical reaction for the dissolution of zinc oxide in an ammoniacal ammonium carbonate solution can be represented as:

ZnO + (NH₄)₂CO₃ + 2NH₃ → [Zn(NH₃)₄]CO₃ + H₂O

Over the years, the Schnabel process has undergone various modifications and improvements to enhance its efficiency and adapt it to different types of feed materials. These developments have focused on optimizing leaching conditions, such as ammonia and ammonium carbonate concentrations, temperature, and pressure, as well as improving the subsequent steps of solution purification and zinc recovery.

The primary early industrial application of zinc ammine carbonate chemistry was in the recovery of zinc from a variety of sources. This included low-grade oxidized zinc ores that were not suitable for traditional pyrometallurgical processing. The selectivity of the ammoniacal leaching process made it particularly valuable for treating complex and impure materials.

Beyond primary ore processing, the Schnabel process and its variations were applied to the recycling of zinc from secondary materials, such as brass and other zinc-containing alloys and industrial wastes. google.com The process allowed for the separation of zinc from copper and other metals, enabling the recovery of valuable resources from scrap. The dissolved zinc, in the form of zinc ammine carbonate, could then be precipitated from the solution by heating, which drives off ammonia and carbon dioxide, leading to the precipitation of basic zinc carbonate. This precipitate could then be calcined to produce zinc oxide or further processed to obtain zinc metal.

Evolution of the Schnabel Process for Zinc Hydrometallurgy

Scope and Significance of Current Research on Zinc Ammine Carbonate Systems

While the historical significance of zinc ammine carbonate in hydrometallurgy is well-established, current research continues to explore new applications and refine existing processes. Modern investigations are leveraging a deeper understanding of the chemistry of these complexes to address contemporary industrial and environmental challenges.

Recent studies have focused on optimizing the leaching of zinc from various sources, including low-grade ores and industrial wastes like electric arc furnace dust. icm.edu.pl Researchers are investigating the kinetics and thermodynamics of the leaching process to improve zinc recovery rates and the selectivity of the extraction. bibliotekanauki.pl

Furthermore, there is growing interest in the synthesis of advanced materials using zinc ammine carbonate as a precursor. For instance, thermal decomposition of zinc ammine carbonate can produce high-purity zinc oxide with controlled morphology and properties, suitable for applications in electronics, catalysis, and pigments. icm.edu.plresearchgate.net

A particularly novel area of research involves the use of zinc ammine carbonate frameworks for selective gas separation. Specifically, the compound Zn(NH₃)(CO₃) has been shown to form an inorganic helical framework that exhibits high selectivity for the capture of carbon dioxide (CO₂) from gas streams. google.com This application could have significant implications for carbon capture and storage technologies, addressing a critical environmental concern. This research highlights the potential for zinc ammine carbonate complexes to play a role in developing sustainable technologies.

Properties

CAS No. |

38714-47-5 |

|---|---|

Molecular Formula |

CH12N4O3Zn |

Molecular Weight |

193.5 g/mol |

IUPAC Name |

zinc;azane;carbonate |

InChI |

InChI=1S/CH2O3.4H3N.Zn/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H3;/q;;;;;+2/p-2 |

InChI Key |

WBRIIVSCBYNWJT-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].N.N.N.N.[Zn+2] |

Canonical SMILES |

C(=O)([O-])[O-].N.N.N.N.[Zn+2] |

Other CAS No. |

38714-47-5 |

physical_description |

Liquid |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Zinc Ammine Carbonate Complexes

Conventional Synthetic Routes for Zinc Ammine Carbonate Formation

Conventional methods for producing zinc ammine carbonate often rely on the reaction of simple zinc compounds with ammonium (B1175870) salts in aqueous solutions, followed by precipitation.

Reaction of Zinc Oxides or Carbonates with Ammonium Carbonate Solutions

A foundational method for the synthesis of zinc ammine carbonate involves the leaching of zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with an ammoniacal ammonium carbonate solution. justia.comgoogle.com This process is widely employed in hydrometallurgy for extracting zinc from ores and other materials. justia.comgoogle.comresearchgate.net The reaction typically forms a soluble tetraammine zinc carbonate complex, Zn(NH₃)₄CO₃, in the aqueous phase. justia.comgoogle.com

The chemical equation for the dissolution of zinc oxide can be represented as: ZnO + (NH₄)₂CO₃ + 2NH₄OH → Zn(NH₃)₄²⁺ + CO₃²⁻ + 3H₂O justia.com

This leaching system is effective for zinc in oxide and sulfate (B86663) forms but is less efficient for silicate (B1173343) or ferrite-bound zinc. researchgate.net The stability of the resulting zinc ammine complex in the aqueous solution is dependent on factors like pH and ammonia (B1221849) concentration. google.com A high ammonia concentration stabilizes the complex against hydrolysis over a wider pH range. google.com

Multi-step Precipitation Approaches for Specific Ammine Complexes

The initial product from the reaction of zinc sources with ammoniacal ammonium carbonate is often a soluble complex like tetraamminezinc(II) carbonate. justia.com To obtain specific solid-phase zinc ammine carbonates, such as Zn(NH₃)(CO₃), a subsequent precipitation step is required. This is a multi-step procedure that begins with the formation of the soluble complex. justia.comgoogle.com

The precipitation of the target compound, Zn(NH₃)(CO₃), from the Zn(NH₃)₄(CO₃) solution is induced by lowering the ammonia content. justia.comgoogle.com This can be achieved through several techniques:

Heating: Gently heating the solution drives off excess ammonia. justia.comgoogle.com

Air Blowing: Passing a stream of air through the solution facilitates ammonia removal. justia.comgoogle.com

CO₂ Saturation: Introducing carbon dioxide, sometimes under high pressure, lowers the solution's pH and reduces the concentration of free ammonia, causing the less soluble Zn(NH₃)(CO₃) to precipitate. justia.comgoogle.com

Another approach involves purifying the initial leachate before precipitation. For instance, impurities like iron or other heavy metals can be removed from the zinc ammonia carbonate solution by adding agents like hydrogen peroxide or zinc dust before the final precipitation step.

Advanced and Novel Synthesis Strategies

Recent research has focused on developing more controlled and efficient synthesis methods, such as solvothermal techniques and single-pot reactions, to produce zinc ammine carbonates with specific properties.

Urea (B33335) Hydrolysis and Solvothermal Methods for Controlled Synthesis

Advanced synthesis strategies provide greater control over the crystallography and morphology of the final product. Solvothermal synthesis, a method involving a chemical reaction in a closed vessel using a solvent at temperatures above its boiling point, has been successfully employed. researchgate.neticm.edu.pl

A particularly effective approach combines urea hydrolysis with a solvothermal process. justia.comgoogle.com In this method, urea serves as a source for both ammonia and carbonate ions, which are released slowly and homogeneously upon heating. justia.comgoogle.com This controlled release allows for the precise formation of the Zn(NH₃)(CO₃) crystalline structure. justia.com The process typically involves heating a mixture of a zinc source (e.g., zinc acetate) and urea in a solvent system, such as N,N-Dimethylformamide (DMF) and water, followed by a period of solvothermal aging. justia.comgoogle.com

A novel "biocarbonation" method utilizes the enzyme urease to hydrolyze urea at room temperature. arabjchem.org The carbonate groups generated enzymatically then react with dissolved zinc salts to precipitate zinc carbonate nanomaterials, demonstrating an eco-friendly homogeneous precipitation route. arabjchem.org

Table 1: Parameters for Urea-Based Solvothermal Synthesis of Zn(NH₃)(CO₃)

| Parameter | Condition/Value | Reference |

|---|---|---|

| Zinc Source | Zinc acetate (B1210297), zinc nitrate, zinc chloride, zinc sulfate | justia.comgoogle.com |

| Ammonia/Carbonate Source | Urea | justia.comgoogle.com |

| Solvent System | N,N-Dimethylformamide (DMF) and water | justia.comgoogle.com |

| Initial Heating Temperature | ~80°C to 100°C | justia.comgoogle.com |

| Solvothermal Aging Temperature | ~120°C to 160°C | justia.comgoogle.com |

| Optimal Reactant Concentration | Zinc and carbonate ions below 0.1M | justia.comgoogle.com |

| Optimal pH | 8 to 11 | justia.comgoogle.com |

Single-Pot Reaction Systems for Zinc Ammine Carbonate Precursors

Single-pot (or one-pot) reactions are highly efficient as they allow for the synthesis of a target compound from multiple reactants in a single reactor without isolating intermediate products. A highly controllable single-pot approach based on urea hydrolysis and solvothermal aging has been developed for Zn(NH₃)(CO₃). justia.comgoogle.comresearchgate.net

In a typical example, zinc acetate and urea are dissolved in a DMF/water mixture. justia.com This solution is heated, causing the urea to hydrolyze and precipitation to begin. The entire mixture is then sealed in a hydrothermal reactor and aged at an elevated temperature for several days to promote the growth of large single crystals of Zn(NH₃)(CO₃). justia.com This method avoids the separate steps of forming a soluble complex and then inducing precipitation, streamlining the synthesis process. justia.comgoogle.com The success of this method hinges on carefully controlling reaction parameters to ensure the desired zinc ammine carbonate precipitates instead of other phases like hydrozincite (Zn₅(OH)₆(CO₃)₂), which tends to form at higher zinc concentrations. justia.comgoogle.com

Preparation from Secondary Zinc Resources and Waste Materials

The synthesis of zinc ammine carbonate is not limited to reagent-grade starting materials. Significant research has been conducted on utilizing secondary zinc resources and industrial waste streams, which is both economically and environmentally advantageous. google.comicm.edu.plgoogle.com

Sources for zinc recovery via ammine carbonate formation include:

Zinc Ash and Skimmings: Byproducts from the galvanizing industry can be treated with a solution derived from urea to produce a zinc-ammonia-carbonate complex solution, which can then be purified and processed. google.com

Spent Batteries: The "black mass" from recycled zinc-carbon and alkaline batteries, containing zinc oxide and other zinc compounds, can be leached with ammoniacal ammonium carbonate to create a zinc ammine carbonate precursor. researchgate.neticm.edu.pl

Smithsonite (B87515) Ore (ZnCO₃): Low-grade zinc ores like smithsonite can be leached with aqueous ammonia solutions. icm.edu.plbibliotekanauki.pl Subsequent drying of the pregnant solution at relatively low temperatures (e.g., 50°C) can yield solid zinc ammine carbonate. icm.edu.plbibliotekanauki.pldbc.wroc.pl

Industrial Wastewater: Wastewater from processes like zinciferous sulfhydryl ester production can be treated with ammonia and ammonium bicarbonate to form a soluble Zn(NH₃)₄CO₃ solution. google.com Subsequent distillation under reduced pressure removes the ammonia, causing basic zinc carbonate to precipitate. google.com

These methods typically involve leaching the waste material with an ammonia-based solution to dissolve the zinc as a soluble ammine complex, separating the solution from the solid residue, and then precipitating the desired zinc carbonate compound. icm.edu.plmdpi.com

Table 2: Examples of Zinc Ammine Carbonate Synthesis from Waste Materials

| Zinc Source | Leaching/Reaction Agent | Key Process Step | Reference |

|---|---|---|---|

| Zinc Ash | Urea-derived solution | Heating to form complex, followed by purification | google.com |

| Spent Battery "Black Mass" | Ammoniacal ammonium carbonate | Leaching to form a precursor for ZnO nanoparticle synthesis | researchgate.neticm.edu.pl |

| Smithsonite Ore | Aqueous ammonia | Leaching followed by complete drying of the pregnant solution at 50°C | icm.edu.plbibliotekanauki.pl |

| Zinc-containing Wastewater | Ammonia water and ammonium bicarbonate | Formation of Zn(NH₃)₄CO₃ solution, then reduced pressure distillation | google.com |

Table of Compounds

Leaching of Zinc-Containing Wastes (e.g., Zinc Ash, Electric Arc Furnace Dust)

The synthesis of zinc ammine carbonate often begins with the leaching of zinc-rich industrial byproducts. Ammoniacal ammonium carbonate solutions are frequently employed to selectively dissolve zinc from materials like zinc ash and electric arc furnace (EAF) dust. researchgate.netcsic.esresearchgate.net This process takes advantage of the formation of soluble zinc ammine complexes, such as [Zn(NH₃)₄]²⁺, which allows for the separation of zinc from less soluble components like iron. researchgate.net

In the treatment of EAF dust, aqueous ammonium carbonate solutions serve as an effective leaching agent. jmmab.com Research has shown that parameters such as the concentration of the leaching solution and the leaching time are critical for maximizing zinc recovery. jmmab.com For instance, one study found that an ammonium carbonate concentration of 300 g/L and a leaching time of 90 minutes resulted in a zinc leaching efficiency of 85.29%. jmmab.com The subsequent steps typically involve purification of the leachate, followed by precipitation of a zinc carbonate species, which can then be calcined to produce high-grade zinc oxide. researchgate.net

The process is also applicable to other zinc-containing materials like smithsonite ore (ZnCO₃). Studies have demonstrated that increasing the ammonia concentration significantly enhances the zinc leaching ratio. icm.edu.plresearchgate.net For example, raising the ammonia concentration from 1.0 M to 4.0 M can increase the zinc leaching ratio from 30.1% to 76.2%. icm.edu.plresearchgate.net The resulting pregnant solution, rich in dissolved zinc, carbonate, and ammonia, can then be processed to precipitate zinc ammine carbonate. icm.edu.plresearchgate.net

A key advantage of using ammoniacal solutions is their selectivity. Gangue minerals often found in these wastes, such as goethite and calcite, remain largely unaffected and undissolved, simplifying the downstream processing of the zinc-rich solution. researchgate.netbibliotekanauki.pl

Recovery from Spent Batteries and Other Industrial Residues

The principles of ammoniacal leaching are also applied to recover zinc from spent batteries and other industrial residues. For spent zinc-carbon batteries, an ammoniacal ammonium carbonate solution can selectively leach zinc, leaving behind manganese and other components. researchgate.net Research has identified optimal conditions for this process, such as using a solution of 2.0 kmol/m³ (NH₄)₂CO₃ and 4.0 kmol/m³ ammonia at 40°C, which can achieve a zinc leaching efficiency of over 80% while leaving manganese in the residue. researchgate.net

The "black mass" from recycled Zn-C and alkaline batteries, which contains zinc in the forms of ZnO and ZnMn₂O₄, can also be treated with ammoniacal ammonium carbonate solutions. icm.edu.pldbc.wroc.pl The composition of the leaching solution, specifically the ammonia concentration, can influence the final zinc precipitate. Leaching in the presence of lower ammonia concentrations (e.g., 0.1 mol/L) tends to yield hydrozincite (Zn₅(CO₃)₂(OH)₆), while higher concentrations (0.5-1.0 mol/L NH₃) can lead to the formation of zinc ammine carbonate (Zn(NH₃)CO₃). dbc.wroc.pl

The general hydrometallurgical route for these wastes involves:

Leaching with an ammoniacal solution to form a soluble zinc ammine complex.

Solid-liquid separation to remove undissolved residues.

Precipitation of a zinc compound, such as basic zinc carbonate or zinc ammine carbonate, often by adjusting temperature or stripping ammonia from the solution. icm.edu.plgoogle.com

This approach is part of a broader strategy to recycle valuable metals from waste streams, contributing to a more circular economy.

Influence of Reaction Parameters on Synthesis and Product Characteristics

The synthesis of zinc ammine carbonate is highly dependent on a range of reaction parameters. Careful control of these variables is essential to ensure the desired product characteristics and high yield.

Role of Ammonia and Carbonate Concentrations in Complex Formation

The concentrations of ammonia and carbonate ions in the reaction mixture are critical in determining the species of zinc complex that forms. In a Zn-NH₃-CO₃²⁻ system, zinc ammine is the dominant stable species at a pH of around 10, provided the total zinc and carbonate ion concentrations are kept below 0.1 M. google.comjustia.com If the concentration of either zinc or carbonate ions increases beyond this threshold, the zinc ammine fraction decreases, and hydrozincite (Zn₅(OH)₆(CO₃)₂) tends to precipitate instead. google.comjustia.com

The ratio of ammonia to zinc is also a key factor. While the formation of the tetra-ammine zinc complex, [Zn(NH₃)₄]²⁺, is common, the actual Zn:NH₃ ratio in the complex can vary from 1:1 to 1:6, depending on the ammonia concentration in the solution. researchgate.netgoogle.comjustia.com An excess of ammonia is generally required to maintain the zinc in solution as the ammine complex. researchgate.net

In leaching processes, the concentration of ammonium carbonate has been shown to have a notable effect on zinc recovery. For EAF dust, varying the ammonium carbonate concentration from 60 to 200 g/l had a relatively minor impact on zinc leaching. csic.es However, for other materials, the concentrations are more critical. For instance, in the leaching of spent zinc-carbon batteries, optimal zinc extraction was achieved with 2.0 kmol/m³ ammonium carbonate and 4.0 kmol/m³ ammonia. researchgate.net

The following table summarizes the effect of ammonia concentration on the leaching of smithsonite ore:

| Ammonia Concentration (M) | Zinc Leaching Ratio (%) | Reference |

| 1.0 | 30.1 | icm.edu.plresearchgate.net |

| 4.0 | 76.2 | icm.edu.plresearchgate.net |

| 13.3 | 79.7 | icm.edu.plresearchgate.net |

Impact of Temperature, pH, and Stirring Conditions on Precipitation

Temperature plays a crucial role in the precipitation of zinc compounds from the leachate. Low-temperature drying (e.g., 50°C) of pregnant solutions containing zinc, carbonate, and ammonia can yield relatively pure solid zinc ammine carbonate (Zn(NH₃)CO₃). icm.edu.plresearchgate.net In contrast, higher temperatures (e.g., 150°C) favor the formation of zinc carbonate hydroxide (B78521) (Zn₅(CO₃)₂(OH)₆). icm.edu.plresearchgate.net In some processes for treating EAF dust, a leaching temperature of 60°C was found to be optimal for achieving high zinc extraction efficiency. jmmab.com

The pH of the solution is another critical parameter. Thermodynamic calculations indicate that zinc ammine is the predominant stable species at a pH of 10. google.comjustia.com During the leaching of EAF dust, maintaining a pH of 10.5 is common. csic.es The pH can be buffered by the presence of ammonium carbonate in the leaching solution. capes.gov.br The stability and formation of different zinc hydroxide and carbonate species are highly pH-dependent. mdpi.com

Stirring conditions also influence the process, primarily by affecting the mass transfer between the solid and liquid phases during leaching. In one study on EAF dust, a stirring speed of 350 rpm was used to achieve high zinc extraction. researchgate.net For the leaching of spent zinc-carbon batteries, a stirring speed of 250 rpm was found to be effective. researchgate.net Adequate agitation ensures that the reactants are well-mixed, which can enhance the leaching kinetics.

The table below shows the influence of temperature on the type of zinc precipitate formed:

| Precipitation Temperature (°C) | Precipitated Compound | Reference |

| 50 | Zinc Ammine Carbonate (Zn(NH₃)CO₃) | icm.edu.plresearchgate.net |

| 150 | Zinc Carbonate Hydroxide (Zn₅(CO₃)₂(OH)₆) | icm.edu.plresearchgate.net |

Effect of Solid-Liquid Ratios and Reaction Time

The solid-to-liquid (S/L) ratio is a significant factor in the efficiency of the leaching process. A lower S/L ratio (i.e., more liquid for a given amount of solid) generally leads to higher leaching efficiency, as it ensures a sufficient excess of the leaching agent. In the leaching of smithsonite ore, it was observed that the zinc leaching ratio decreased as the S/L ratio increased at a constant ammonia concentration, due to a decrease in the initial NH₃/Zn mole ratio. dbc.wroc.pl However, if the ammonia concentration is increased along with the S/L ratio to maintain a constant NH₃/Zn mole ratio, the leaching ratio can actually increase due to improved leaching kinetics in more concentrated solutions. dbc.wroc.pl

For EAF dust, it was found that pulp density (a measure related to the S/L ratio) has a relative influence on the percentage of zinc leached, with the effect being more pronounced at higher pulp densities. csic.es A study on EAF dust identified an optimal solid/liquid ratio of 1/6 for maximizing zinc leaching. jmmab.com

Reaction time is another key parameter that must be optimized. For the leaching of smithsonite, a leaching time of 90 minutes was found to be optimal. researchgate.netbibliotekanauki.pl Similarly, a 90-minute leaching time was also found to be suitable for treating EAF dust. jmmab.com In the case of spent zinc-carbon batteries, a shorter leaching time of 30 minutes was sufficient under optimal conditions. researchgate.net The optimal reaction time represents a balance between achieving maximum extraction and minimizing process time and energy consumption.

The following table illustrates the effect of the solid-to-liquid ratio on zinc leaching from smithsonite ore at a constant ammonia concentration:

| S/L Ratio (g/mL) | Leaching Time (min) | Ammonia Concentration (M) | Zinc Leaching (%) | Reference |

| 0.15 | 90 | 4.0 | 76.2 | researchgate.netbibliotekanauki.pl |

| 0.075 | 90 | 4.0 | ~80 | dbc.wroc.pl |

| 0.20 | 90 | 4.0 | <76.2 | dbc.wroc.pl |

Crystallography and Structural Characterization of Zinc Ammine Carbonate Phases

Crystalline Structures of Defined Zinc Ammine Carbonate Compounds

Detailed structural analyses, including single crystal and powder X-ray diffraction, have established that Zn(NH₃)(CO₃) crystallizes in the orthorhombic system. researchgate.netcambridge.org The orthorhombic system is characterized by three unequal crystallographic axes that are mutually perpendicular. ucl.ac.uk

The specific space group for Zn(NH₃)(CO₃) has been identified as Pna2₁. cambridge.orgmdpi.comgoogle.com This non-centrosymmetric space group is a member of the polar crystal class mm2, which is a prerequisite for properties like second-harmonic generation. ucl.ac.ukrsc.org The lattice parameters for Zn(NH₃)(CO₃) have been reported with slight variations between studies, which is common. One study reported lattice parameters of a = 9.130 Å, b = 5.498 Å, and c = 7.593 Å. researchgate.netgoogle.com Another study, through a solvothermal synthesis, determined the parameters to be a = 9.1449(18) Å, b = 7.5963(15) Å, and c = 5.4982(11) Å. cambridge.org A third investigation reported refined unit cell parameters as a = 9.1488(11) Å, b = 7.6000(12) Å, and c = 5.4983(7) Å. mdpi.com

The structure of Zn(NH₃)(CO₃) is described as an inorganic helical framework. researchgate.net This framework is composed of smaller (ZnOCO)₂ helices and larger (ZnOCO)₄ helices, with two ammonia (B1221849) (NH₃) molecules attached to alternating zinc atoms. researchgate.net

| Parameter | Value (Study 1) google.com | Value (Study 2) cambridge.org | Value (Study 3) mdpi.com |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pna2₁ | Pna2₁ |

| a (Å) | 9.130 | 9.1449(18) | 9.1488(11) |

| b (Å) | 5.498 | 7.5963(15) | 7.6000(12) |

| c (Å) | 7.593 | 5.4982(11) | 5.4983(7) |

| Z (Formula units per unit cell) | 4 | 4 | Not Specified |

In zinc ammine carbonate complexes, the zinc(II) ion is typically coordinated by both ammonia (NH₃) and carbonate (CO₃²⁻) ligands. In the specific case of Zn(NH₃)(CO₃), the zinc atom is coordinated by three oxygen atoms from the carbonate groups and one nitrogen atom from the ammonia molecule, forming a ZnO₃N tetrahedron. cambridge.org The ammonia is directly bonded to the zinc atom, rather than being linked to the carbonate anions through hydrogen bonding. researchgate.net

The carbonate anion acts as a versatile bridging ligand, connecting multiple zinc centers. mdpi.com The coordination of the ligands to the zinc center results in a three-dimensional framework. The Zn-N bond length has been reported as 2.014(6) Å, and the Zn-O bond lengths vary from 1.929(4) Å to 1.989(4) Å. cambridge.org The bond angles around the zinc atom contribute to the distorted tetrahedral geometry. cambridge.org For instance, the O-C-O bond angles within the carbonate group range from 110.8(5)° to 121.3(5)°, and the Zn-O-C bond angles vary from 115.7(3)° to 125.8(3)°. cambridge.org

Orthorhombic System and Space Group Analysis of Specific Complexes (e.g., Zn(NH₃)(CO₃))

Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation

A suite of advanced analytical techniques is employed to fully characterize the structure and morphology of zinc ammine carbonate phases.

X-ray diffraction (XRD) is a fundamental technique for the analysis of crystalline materials like zinc ammine carbonate. nih.govbibliotekanauki.pl Powder XRD patterns are used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). researchgate.net For instance, the formation of zinc ammine carbonate (JCPDS card no: 88-2016) has been confirmed in precipitates from ammoniacal solutions. researchgate.net

XRD is also crucial for determining the lattice parameters of the unit cell. researchgate.netacs.org The positions of the diffraction peaks in a 2θ scan are directly related to the spacing between crystal lattice planes, from which the unit cell dimensions (a, b, and c) can be calculated. mdpi.com The presence of sharp peaks in the XRD pattern is indicative of a well-crystallized material. embrapa.br In some cases, XRD can reveal the presence of multiple phases in a sample, such as a mixture of zinc ammine carbonate and zinc oxide. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. bibliotekanauki.pl In the context of zinc ammine carbonate, FT-IR spectra can confirm the presence of both carbonate (CO₃²⁻) and ammine (NH₃) groups. mitrask.com

The characteristic absorption bands for the carbonate group are typically observed in the regions of 1440-1480 cm⁻¹ (asymmetric stretching) and around 700-880 cm⁻¹ (bending modes). mitrask.comresearchgate.net The N-H stretching vibrations of the ammine ligands are expected to appear around 3230 cm⁻¹. mitrask.com The presence of a peak at approximately 480 cm⁻¹ can be attributed to the Zn-O bond. researchgate.net The FT-IR spectrum thus provides complementary information to XRD, confirming the chemical composition of the synthesized material. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H (Ammine) | Stretching | ~3230 | mitrask.com |

| C-H (Aliphatic) | Stretching | 2880-2950 | mitrask.com |

| C=O (Carbonate) | Asymmetric Stretching | 1440-1480 | mitrask.com |

| C-O (Carbonate) | Stretching | ~1077 | researchgate.net |

| CO₃ | Bending | ~712 | researchgate.net |

| Zn-O | Stretching | ~480 | researchgate.net |

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology, including the shape and size of the crystals. icm.edu.pl Studies on zinc ammine carbonate precipitates have revealed a flat, rod-like morphology. icm.edu.pl Other research has shown that different synthesis conditions can lead to various morphologies, such as hexagonal, plate-like structures. google.com The morphology of the precursor material can influence the characteristics of the final product if, for example, the zinc ammine carbonate is thermally decomposed to produce zinc oxide. Therefore, understanding the morphology through SEM is important for controlling the properties of the resulting materials. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Distinction Between Ammine Complexes and Ammonium (B1175870) Salts in Zinc Carbonate Systems

In the study of zinc carbonate systems containing ammonia or ammonium, a critical distinction must be made between two possible types of compounds: zinc ammine complexes and zinc ammonium carbonate salts. The fundamental difference lies in the nature of the interaction between the ammonia-derived species and the zinc metal center.

Chemical analysis and crystallographic studies have definitively shown that the compound commonly referred to as "ammoniacal zinc carbonate" is, in fact, a zinc ammine complex with the formula Zn(NH₃)CO₃, not an ammonium salt. researchgate.net In a zinc ammine complex, the ammonia molecule (NH₃) acts as a neutral ligand, forming a direct coordinate covalent bond with the zinc cation (Zn²⁺). This bond involves the donation of the lone pair of electrons from the nitrogen atom of the ammonia to an empty orbital of the zinc atom.

Conversely, a true zinc ammonium carbonate salt would be an ionic compound consisting of ammonium cations (NH₄⁺) and a zinc-containing carbonate or carbonate-complex anion (e.g., [Zn(CO₃)₂]²⁻). In such a salt, there is no direct bond between the zinc atom and the nitrogen atom of the ammonium ion. Instead, the ammonium cation would be held in the crystal lattice by electrostatic forces and would form hydrogen bonds with the carbonate anions. researchgate.net Some processes have been thought to precipitate double salts with formulas like ZnO·ZnCO₃·(NH₄)₂CO₃, which would represent a true ammonium salt. google.com

Structural elucidation of Zn(NH₃)CO₃ reveals a sophisticated inorganic helical framework. researchgate.net The ammonia is directly bonded to the zinc atom and is not associated with the carbonate anion through hydrogen bonding as would be expected for an ammonium salt. researchgate.net The structure of Zn(NH₃)CO₃ is orthorhombic and features a complex arrangement of interconnected helices. researchgate.net This includes a smaller helix composed of (ZnOCO)₂ units and a larger helix of (ZnOCO)₄ units, with two ammine ligands hanging from alternating zinc atoms. researchgate.net

The direct coordination of ammonia to zinc is a common feature in ammine complexes. For instance, in the related compound diamminezinc chloride (Zn(NH₃)₂Cl₂), the crystal structure is based on isolated ZnN₂Cl₂ tetrahedra. mdpi.com In this structure, the Zn-N bond length is approximately 2.008 Å (at -73 °C), clearly indicating a strong, direct covalent interaction. mdpi.com The stability of these complexes is further enhanced by a network of hydrogen bonds between the hydrogen atoms of the coordinated ammine groups and the anionic components of the crystal lattice (e.g., chloride or carbonate ions). mdpi.commdpi.com

The conditions of synthesis often dictate the formation of the ammine complex. For example, relatively pure solid zinc ammine carbonate, Zn(NH₃)CO₃, can be precipitated from dissolved zinc, carbonate, and ammonia-containing solutions at lower temperatures, such as 50°C. bibliotekanauki.plresearchgate.net At higher temperatures (e.g., 150°C), other species like zinc carbonate hydroxide (B78521) tend to form. bibliotekanauki.plresearchgate.net

The table below summarizes the key crystallographic data for zinc ammine carbonate, highlighting its nature as a coordination complex.

Interactive Table: Crystallographic Data for Zinc Ammine Carbonate (Zn(NH₃)CO₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Formula | Zn(NH₃)CO₃ | researchgate.net |

| Bonding Feature | Direct Zn-N coordinate bond | researchgate.net |

| Lattice Parameter (a) | 9.130 Å | researchgate.net |

| Lattice Parameter (b) | 5.498 Å | researchgate.net |

| Lattice Parameter (c) | 7.593 Å | researchgate.net |

| Structural Motif | Inorganic helical framework | researchgate.net |

Chemical Thermodynamics and Kinetics of Zinc Ammine Carbonate Systems

Thermodynamics of Zinc Ammine Complex Formation in Aqueous Solutions

The dissolution of zinc compounds in aqueous ammonia (B1221849) is facilitated by the formation of stable zinc ammine complexes. The thermodynamics of this complexation are central to understanding the system's chemistry.

The stability constant for [Zn(NH₃)₄]²⁺ is reported to be in the range of 1 × 10⁹ to 7.8 × 10⁸. sydney.edu.aualameda.edu This high stability is a key reason why zinc-containing materials are soluble in ammonia solutions. Quantum chemical studies have been employed to predict thermodynamic data for the formation of zinc-ammine complexes, with results for [Zn(NH₃)]²⁺(aq) and [Zn(NH₃)₂]²⁺(aq) showing good agreement with experimental data. nih.gov

| Complex Ion | Formation Reaction | Formation Constant (K_f) | Source(s) |

| [Ag(NH₃)₂]¹⁺ | Ag⁺ + 2NH₃ ⇌ [Ag(NH₃)₂]¹⁺ | 1.6 x 10⁷ | alameda.edu |

| [Zn(NH₃)₄]²⁺ | Zn²⁺ + 4NH₃ ⇌ [Zn(NH₃)₄]²⁺ | 7.8 x 10⁸ | alameda.edu |

| [Cu(NH₃)₄]²⁺ | Cu²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄]²⁺ | 1.1 x 10¹³ | alameda.edu |

| [Ni(NH₃)₆]²⁺ | Ni²⁺ + 6NH₃ ⇌ [Ni(NH₃)₆]²⁺ | 2 x 10⁸ | alameda.edu |

| [Co(NH₃)₆]²⁺ | Co²⁺ + 6NH₃ ⇌ [Co(NH₃)₆]²⁺ | 5.0 x 10⁴ | alameda.edu |

| [Co(NH₃)₆]³⁺ | Co³⁺ + 6NH₃ ⇌ [Co(NH₃)₆]³⁺ | 4.6 x 10³³ | alameda.edu |

| [Cd(NH₃)₄]²⁺ | Cd²⁺ + 4NH₃ ⇌ [Cd(NH₃)₄]²⁺ | 1.0 x 10⁷ | alameda.edu |

This table presents selected stability constants for comparison. Values can vary slightly based on experimental conditions.

The Zn-NH₃-CO₃²⁻-H₂O system is critical for the hydrometallurgical processing of zinc ores and wastes. mdpi.com The presence of carbonate ions, often from ammonium (B1175870) bicarbonate or ammonium carbonate, significantly influences the phase equilibria. The addition of ammonium bicarbonate to an ammonia-water system promotes the extraction of zinc. semanticscholar.orgmdpi.comresearchgate.net Studies have shown that the extraction efficiency of zinc in an NH₃–NH₄HCO₃–H₂O system can be significantly higher than in either NH₃–H₂O or NH₄HCO₃–H₂O systems alone. semanticscholar.org

The solubility of zinc compounds in this system is a function of ammonia concentration, carbonate concentration, temperature, and pH. Research on the leaching of smithsonite (B87515) (ZnCO₃) ore has shown that the zinc leaching ratio increases steeply with rising ammonia concentration. dbc.wroc.plbibliotekanauki.pl The selectivity of ammonia-based leaching is a key advantage; for instance, in smithsonite ore, the zinc carbonate phase can be almost completely dissolved while gangue minerals like calcite remain unaffected. dbc.wroc.plbibliotekanauki.pl Upon drying of the pregnant leach solution at low temperatures (e.g., 50°C), solid zinc ammine carbonate (Zn(NH₃)CO₃) can be precipitated. dbc.wroc.plbibliotekanauki.pl

Stability Constants and Equilibrium Studies of [Zn(NH₃)₄]²⁺ and Other Ammine Species

Kinetic Studies of Zinc Dissolution and Precipitation Processes

The rates at which zinc compounds dissolve in ammoniacal solutions and subsequently precipitate are governed by kinetic factors. Understanding these kinetics is essential for designing and optimizing industrial reactors and processes.

The leaching of zinc-bearing materials like secondary zinc oxide (SZO) and zinc carbonate ores (smithsonite) in ammoniacal solutions has been extensively studied. semanticscholar.orgmdpi.comresearchgate.netdbc.wroc.pl The rate of leaching is positively influenced by increases in solution temperature, total ammonia concentration, and stirring speed. mdpi.com Conversely, an increase in the initial particle size of the solid reactant has a negative impact on the leaching rate. mdpi.com

For secondary zinc oxide, a maximum zinc recovery of nearly 80% can be achieved under optimal conditions, which include a specific ammonia-to-ammonium ratio, total ammonia concentration, and liquid-to-solid ratio. semanticscholar.orgmdpi.comresearchgate.net Similarly, for smithsonite ore, zinc extraction rates over 80% have been reported. mdpi.com The ammonia leaching method is noted for its strong selectivity, which reduces the amount of impurities in the leach solution and simplifies subsequent purification steps. semanticscholar.org

The kinetics of zinc leaching in ammoniacal systems are often described using the shrinking core model. semanticscholar.orgsaimm.co.zasciencepublishinggroup.comscispace.com This model is used for solid-fluid reactions where the solid particle is consumed over time. Depending on the rate-limiting step, the process can be controlled by diffusion through the liquid film, diffusion through the product layer (ash), or the chemical reaction at the surface of the unreacted core. semanticscholar.orgmdpi.comresearchgate.net

For the leaching of secondary zinc oxide in an NH₃–NH₄HCO₃–H₂O system, the rate-controlling step was identified as diffusion through the product layer. semanticscholar.orgmdpi.comresearchgate.net In other cases, such as the leaching of a cold purification cake in ammoniacal carbonate, the chemical reaction at the unreacted core was found to be the rate-controlling step. sciencepublishinggroup.comscispace.com

The apparent activation energy (Ea) of the dissolution reaction is a key parameter determined from kinetic studies, often by applying the Arrhenius equation. saimm.co.za A lower activation energy (typically 4-12 kJ/mol) suggests that the process is controlled by diffusion, while a higher value (often exceeding 40 kJ/mol) points to control by a surface chemical reaction. saimm.co.za

| Zinc Source | Leaching System | Rate-Controlling Step | Apparent Activation Energy (Ea) | Source(s) |

| Secondary Zinc Oxide | NH₃–NH₄HCO₃–H₂O | Diffusion through product layer | 11.04 kJ/mol | semanticscholar.orgmdpi.comresearchgate.net |

| Smithsonite | Ammonium Citrate | Surface chemical reaction | 42 kJ/mol | mdpi.com |

| Mixed Sulfide-Oxide Ore | NH₃-(NH₄)₂SO₄ | Diffusion through product layer | 17.89 kJ/mol | doaj.org |

| Sphalerite Concentrate | NH₃-NH₄Cl (Oxygenated) | Surface chemical reaction | 49.5 kJ/mol | saimm.co.za |

| Cold Purification Cake | Ammoniacal Carbonate | Chemical reaction at core | 24 kJ/mol | sciencepublishinggroup.comscispace.com |

| Low-Grade Zinc Oxide Ore | NH₃-NH₄Cl-H₂O | Diffusion through inert pores | 7.057 kJ/mol | researchgate.net |

Leaching Kinetics of Zinc Oxides and Carbonates in Ammoniacal Solutions

Mechanisms of Thermal Decomposition and Conversion Reactions

Heating zinc ammine carbonate and related zinc carbonate compounds initiates decomposition reactions that yield various zinc products, most commonly zinc oxide. When zinc carbonate (ZnCO₃) is heated, it undergoes thermal decomposition to produce zinc oxide (ZnO) and carbon dioxide (CO₂). nagwa.com The white zinc carbonate powder turns yellow upon heating as it decomposes into zinc oxide, which then reverts to a white color upon cooling. youtube.com

The decomposition of more complex precursors like basic zinc carbonate, or hydrozincite (Zn₅(CO₃)₂(OH)₆), has also been investigated. This decomposition occurs in a single step at around 240-248°C to form porous, high-surface-area 'active zinc oxide'. uts.edu.au Similarly, solid zinc ammine carbonate (Zn(NH₃)CO₃), prepared from pregnant ammoniacal leach solutions, can be heated to produce different compounds. dbc.wroc.plbibliotekanauki.pl Heating at moderate temperatures (e.g., 150°C) can yield zinc carbonate hydroxide (B78521), while high-temperature heating (e.g., 450°C) results in the formation of single-phase zinc oxide. dbc.wroc.plbibliotekanauki.pl The thermal decomposition of Zn(II) ammine complexes in solution is also understood to proceed through the formation and growth of zinc hydroxide/oxide clusters. ifmo.ru

Pathway Analysis of Zinc Ammine Carbonate to Zinc Oxide Conversion

The thermal conversion of zinc ammine carbonate (often represented as a zinc-ammonia-carbonate complex) to zinc oxide (ZnO) is a critical process in various chemical and materials science applications. While direct, detailed kinetic studies on a pure, isolated "zinc;azane;carbonate" compound are not extensively documented in the reviewed literature, the decomposition pathway can be understood by examining related zinc compounds, particularly basic zinc carbonates and other metal-ammine complexes.

Zn(NH₃)ₓ(CO₃)ᵧ → ZnO + xNH₃(g) + yCO₂(g) + (y-1)H₂O(g) (if basic carbonate is involved)

Studies on analogous compounds, such as basic zinc carbonate (hydrozincite, Zn₅(CO₃)₂(OH)₆), provide insight into the temperatures at which carbonate decomposition and dehydroxylation occur to form ZnO. The thermal decomposition of basic zinc carbonate typically starts around 150°C, with the rate becoming significant at temperatures exceeding 200°C. researchgate.net The process is often observed as a single-step decomposition, suggesting the simultaneous release of CO₂ and water. researchgate.net

For ammine complexes, the stability is influenced by the coordination of ammonia to the zinc center. The thermal decomposition of a related compound, [carbonatotetraamminecobalt(III)] iodide, showed a complex decomposition step with a peak temperature of 239°C, involving the simultaneous formation of CO₂, H₂O, and NH₃. mdpi.com This suggests that in a zinc ammine carbonate system, the loss of ammonia and the decomposition of the carbonate moiety may occur in overlapping temperature ranges.

The pathway for zinc ammine carbonate can be postulated to occur in stages, although these may not be distinctly separable and can overlap:

Initial Ammonia Release: At lower temperatures, weakly bound ammonia molecules may be released.

Simultaneous Decomposition: As the temperature increases, the carbonate group decomposes, and the remaining ammonia ligands are driven off. This is the main stage where ZnO is formed. The decomposition of basic zinc carbonate to zinc oxide is reported to occur in a temperature range of 200–290°C. youtube.com

Final Conversion to ZnO: At higher temperatures, any remaining intermediate species are converted to crystalline ZnO.

The exact temperatures and the nature of intermediate phases can be influenced by factors such as the heating rate, atmosphere, and the specific stoichiometry of the starting zinc ammine carbonate complex.

Ammonia and Carbon Dioxide Evolution during Thermal Processing

The evolution of ammonia (NH₃) and carbon dioxide (CO₂) is the central feature of the thermal decomposition of zinc ammine carbonate. The simultaneous analysis of the weight loss (Thermogravimetric Analysis, TGA) and the evolved gases (Mass Spectrometry, MS) provides the most detailed insights into this process.

The evolution profile would likely show:

Low-Temperature Region (< 200°C): Possible initial release of adsorbed water and a small amount of ammonia.

Main Decomposition Region (approx. 200°C - 400°C): A significant mass loss corresponding to the simultaneous and overlapping evolution of ammonia and carbon dioxide. The peak evolution rate for both gases would occur in this range. Studies on zinc-acetate-amine precursors show that CO₂ evolution can occur alongside the loss of other volatile components in a broad peak. researchgate.netmdpi.com In the decomposition of basic zinc carbonate, the main mass loss, attributed to CO₂ and H₂O evolution, finishes by 300°C. whiterose.ac.uk

High-Temperature Region (> 400°C): The evolution of gases ceases, indicating the complete conversion to stable zinc oxide. imp.kiev.ua

The following interactive data table summarizes the expected evolved gas species and their characteristic mass-to-charge ratios (m/z) as would be detected by Mass Spectrometry during the thermal decomposition of a zinc ammine carbonate complex.

| Evolved Gas Species | Chemical Formula | Key m/z Ratios Detected by MS | Expected Temperature Range of Evolution |

| Ammonia | NH₃ | 17, 16 | ~200°C - 400°C |

| Carbon Dioxide | CO₂ | 44, 28, 16 | ~200°C - 400°C |

| Water | H₂O | 18, 17 | Dependent on hydration, often overlaps with NH₃ and CO₂ |

This table is a representation based on data from analogous chemical systems.

The kinetics of this gas evolution are complex. For the decomposition of basic zinc carbonate, apparent activation energies have been reported in the range of 97 kJ/mol to 153 kJ/mol, indicating a thermally activated process. researchgate.net The evolution of both ammonia and carbon dioxide is integral to the formation of the final zinc oxide material, with their removal creating the porous structure of the resulting oxide powder.

Advanced Applications of Zinc Ammine Carbonate Complexes

Environmental Applications

Zinc ammine carbonate complexes are utilized in critical environmental technologies, from capturing greenhouse gases to protecting water infrastructure.

Carbon Dioxide Capture and Separation Technologies

Zinc ammine carbonate, with the formula Zn(NH₃)CO₃, can be synthesized into an inorganic helical framework that demonstrates notable capabilities for the selective separation of carbon dioxide (CO₂). Current time information in Bangalore, IN. Research indicates that these materials are effective in capturing CO₂, a critical function in mitigating greenhouse gas emissions. The mechanism involves the interaction of CO₂ with the ammine and carbonate components of the zinc complex. The process is often reversible, allowing for the potential regeneration of the material and release of the captured CO₂, which is a key feature for viable carbon capture and utilization (CCU) technologies.

Studies have explored the synthesis of zinc ammine carbonate under various conditions, including solvothermal methods, to optimize its properties for gas separation. Current time information in Bangalore, IN.pffc-online.com The ability of this compound to selectively bind with CO₂ makes it a candidate for applications in industrial flue gas treatment and direct air capture systems.

Water Treatment Processes: Corrosion Inhibition and Surface Modification

In water treatment, the zinc ion (Zn²⁺), delivered via soluble complexes like zinc ammine carbonate, plays a crucial role in corrosion inhibition. While the complex itself is part of the delivery system, the active components are the zinc and carbonate ions that help form protective layers on metal surfaces, particularly in cooling water systems. irowater.comgoogle.com

Cathodic corrosion inhibitors function by precipitating insoluble compounds at the cathodic sites on a metal surface, which become alkaline during the corrosion process. irowater.comampp.org Zinc ions from the bulk water precipitate as zinc hydroxide (B78521) or zinc carbonate in these high-pH zones, forming a passivating film that stifles the cathodic reaction and protects the metal. irowater.comlubrizol.com This is particularly effective in preventing "white rust," a form of corrosion that affects galvanized steel. google.com

Basic zinc carbonate is also used as a hydrogen sulfide (B99878) (H₂S) scavenger in drilling fluids, where it reacts with sulfides to form insoluble and non-corrosive zinc sulfide, thereby preventing sulfide stress corrosion of equipment. oil-drilling-fluids.commade-in-china.com

Table 1: Role of Zinc Compounds in Corrosion Inhibition

| Compound/Ion | Inhibition Mechanism | Application Area | Reference |

|---|---|---|---|

| Zinc Carbonate (ZnCO₃) | Forms a protective film at cathodic sites, preventing corrosion. | Cooling water systems, drilling muds. | irowater.comoil-drilling-fluids.com |

| Zinc Ion (Zn²⁺) | Precipitates as zinc hydroxide at high-pH cathodic sites to form a passivating layer. | Open recirculating cooling water systems. | lubrizol.com |

| Zinc Phosphate (Zn₃(PO₄)₂) | Forms a zinc-orthophosphate protective film, often used at lower pH. | Cooling water systems. | google.comlubrizol.com |

Materials Science and Engineering Applications

The utility of zinc ammine carbonate extends deeply into materials science, where it functions as a precursor for advanced materials and as a functional additive in complex formulations.

Precursors for Advanced Zinc Oxide Materials Synthesis (e.g., Fine Particle ZnO)

One of the most significant applications of zinc ammine carbonate is its role as a precursor in the synthesis of zinc oxide (ZnO) materials, including high-purity, fine, and nano-sized particles. pffc-online.combasf.usbasf.us The thermal decomposition of zinc ammine carbonate at elevated temperatures yields zinc oxide. pffc-online.comglochem.comgoogle.com This method allows for precise control over the morphology and particle size of the final ZnO product.

For instance, heating Zn(NH₃)CO₃ precipitates at 450°C results in single-phase zinc oxide. pffc-online.comglochem.comgoogle.com This process is leveraged to produce ZnO nanoparticles with specific properties for various high-tech applications. Research has shown that leaching zinc from industrial wastes, such as spent batteries, using ammoniacal ammonium (B1175870) carbonate solutions can produce a zinc ammine carbonate precursor, which is then calcined to yield ZnO nanoparticles. basf.usbasf.usresearchgate.net This not only provides a route to valuable nanomaterials but also offers a method for recycling and resource recovery. The characteristics of the resulting ZnO, such as particle size, can be controlled by adjusting the synthesis conditions of the precursor. Current time information in Bangalore, IN.

Table 2: Synthesis of ZnO from Zinc Ammine Carbonate Precursors

| Precursor | Synthesis Method | Decomposition Temperature | Resulting Product | Reference |

|---|---|---|---|---|

| Zinc Ammine Carbonate (Zn(NH₃)CO₃) | Drying of pregnant solutions from ammonia (B1221849) leaching at low temperature (50°C). | 450°C | Single-phase Zinc Oxide (ZnO). | pffc-online.comglochem.comgoogle.com |

| Zinc Ammine Carbonate | Leaching of spent battery black mass in ammoniacal ammonium carbonate. | 800°C | ZnO nanoparticles. | basf.usresearchgate.net |

| Zinc Ammine Carbonate | Heterophase reaction of ZnO with NH₄HCO₃ in an aqueous medium. | 300°C (after hydrolysis to hydrozincite) | Nanocrystalline ZnO with a wurtzite structure. | basf.us |

Formulation in Coatings, Inks, Adhesives, and Textiles

Zinc ammine carbonate, often supplied as a "zinc ammonium carbonate" solution, is a key additive in the formulation of water-based functional coatings, inks, and adhesives. basf.usbasf.us It acts as a crosslinking agent for carboxylated polymers, reacting with carboxyl groups on the resin and substrate to form robust zinc ion links. pffc-online.com This crosslinking action significantly improves critical film properties. basf.us

In the textile industry, soluble zinc complexes are used in various treatments. europa.eu While direct applications of zinc ammine carbonate are less documented, conceptually similar complexes like soluble zinc ammonia borate (B1201080) are used for preservation and fire retardation on fabrics. google.com

Development of Flame Retardant Additives (via derived compounds)

Zinc ammine carbonate serves as an intermediate in the production of zinc-based flame retardant additives. The primary pathway involves its conversion to zinc oxide, which is a key raw material for synthesizing zinc borate, a widely used, multifunctional flame retardant. mdpi.comatamanchemicals.com The synthesis of zinc borate is typically achieved through the reaction of zinc oxide with boric acid in an aqueous medium. atamanchemicals.comsci-hub.segoogle.com

Zinc borate functions as a flame retardant in both the solid and gas phases. During a fire, it releases its water of hydration, an endothermic process that cools the material and dilutes flammable gases. atamanchemicals.commdpi.com It also promotes the formation of a stable, glassy char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus reducing smoke formation and suppressing afterglow. atamanchemicals.commdpi.com Basic zinc carbonate itself is also noted for its use as a fire retardant additive. zxchem.com The versatility of zinc compounds, originating from precursors like zinc ammine carbonate, makes them essential components in creating safer, fire-resistant polymers and materials. xn--krinfo-wxa.hu

Catalytic Applications in Chemical Synthesis

Zinc ammine carbonate complexes, and related zinc-based catalysts, are demonstrating significant potential in various chemical syntheses, particularly in the fixation of carbon dioxide (CO2) and the production of valuable organic compounds like carbamates and cyclic carbonates. researchgate.netrsc.orgnih.gov

Research has shown that zinc(II) acetate (B1210297) exhibits excellent catalytic activity in the synthesis of aromatic carbamates from aromatic amines and dimethyl carbonate (DMC). researchgate.net The process, however, is characterized by an induction period. researchgate.net Heterogeneous catalysts, such as those developed from modified chloromethylated polystyrene, have also proven effective in producing organic cyclic carbonates from epoxides via CO2 fixation at room temperature and atmospheric pressure. researchgate.net These catalysts are notable for being reusable and facilitating a phosgene-free protocol for carbamate (B1207046) synthesis. researchgate.net

Simple zinc salts, including zinc acetate, are effective catalysts for synthesizing carbamates directly from aromatic amines, CO2, and silicate (B1173343) esters. nih.gov The catalytic performance of zinc acetate can be enhanced by the addition of an N-donor ligand like 1,10-phenanthroline. nih.gov The mechanism is believed to involve carboxylate-assisted proton activation, with isocyanate as a key intermediate. nih.gov This catalytic system is reusable and exhibits high selectivity for amines, with isolated carbamate yields reaching up to 96%. nih.gov

In the realm of CO2 cycloaddition to epoxides, zinc(II) complexes have emerged as highly active catalysts. rsc.orgunimi.it Trimetallic zinc and cobalt complexes with amine-bis(benzotriazole phenolate) ligands are particularly effective for the cycloaddition of cyclohexene (B86901) oxide with CO2, producing cis-cyclohexene carbonate. rsc.org Similarly, ammonium zincates have shown to be superior catalysts compared to ammonium ferrates for synthesizing cyclic carbonates under mild conditions, such as room temperature and atmospheric CO2 pressure. unimi.it

Other zinc-based catalytic systems have also been explored. For instance, (Pyrazolylethyl-amine)zinc(II) carboxylate complexes are active in the copolymerization of CO2 and cyclohexene oxide to form poly(cyclohexene carbonate) and cyclohexene carbonate under solvent-free conditions and low CO2 pressures. ug.edu.gh Furthermore, a zinc(II) catalyst formed in situ from zinc dichloride and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be a robust catalyst for the carboxylative cyclization of propargylic amines with CO2 to produce 2-oxazolidinones at atmospheric pressure. researchgate.net

The table below summarizes the performance of various zinc-based catalysts in different chemical syntheses.

| Catalyst System | Reactants | Product | Key Findings | Reference |

| Zn(OAc)2 | Aromatic amine, Dimethyl carbonate (DMC) | Aromatic carbamate | Excellent catalytic activity, presence of an induction period. | researchgate.net |

| Polymer-supported [PS-Zn(II)L] | Epoxides, CO2 | Organic cyclic carbonate | Efficient, reusable, solvent-free, phosgene-free protocol. | researchgate.net |

| Zn(OAc)2 / 1,10-phenanthroline | Aromatic amines, CO2, Silicate esters | Carbamate | High yields (up to 96%), reusable, amine-selective. | nih.gov |

| Trimetallic Co/Zn amine-bis(benzotriazole phenolate) complexes | Cyclohexene oxide, CO2 | cis-Cyclohexene carbonate | Very active for cycloaddition. | rsc.org |

| Ammonium zincates ([TBA]2[ZnBr4]) | Epoxides, CO2 | Cyclic carbonates | Highly active at room temperature and atmospheric pressure. | unimi.it |

| (Pyrazolylethyl-amine)zinc(II) carboxylate complexes | CO2, Cyclohexene oxide | Poly(cyclohexene carbonate), Cyclohexene carbonate | Active under solvent-free conditions and low CO2 pressure. | ug.edu.gh |

| In situ formed ZnCl2(TBD)2 | Propargylic amines, CO2 | 2-Oxazolidinones | Robust catalyst for carboxylative cyclization at atmospheric pressure. | researchgate.net |

Hydrometallurgical Processes for Metal Recovery and Separation

Ammoniacal carbonate leaching, a key hydrometallurgical process, offers a selective and environmentally conscious method for recovering zinc and other valuable metals from various sources, including ores and industrial by-products. researchgate.netulb.ac.be This process relies on the formation of soluble metal ammine complexes, allowing for the separation of target metals from gangue materials. researchgate.netdbc.wroc.pl

Selective Leaching of Zinc from Polymetallic Ores and Industrial By-products

Ammoniacal ammonium carbonate solutions are effective for selectively leaching zinc from a variety of materials. researchgate.netjst.go.jp This method, known as the Schnabel Process, has been used for the commercial recovery of zinc for decades. researchgate.net The process is particularly advantageous for its selectivity, leaving behind common impurities like iron, lead, and manganese. researchgate.net

The leaching process involves dissolving zinc-containing materials in an ammonia solution, often with ammonium carbonate, to form soluble zinc ammine complexes, such as [Zn(NH3)4]2+. researchgate.net The ratio of zinc to ammonia in the complex can vary depending on the ammonia concentration in the solution. researchgate.net While effective for zinc oxides and sulfates, this method is less efficient for zinc sulfides, silicates, or ferrites. researchgate.net

Successful applications of this technology include the recovery of zinc from:

Spent Zinc-Carbon Batteries: Under optimal conditions (2.0 kmol/m³ (NH4)2CO3, 4.0 kmol/m³ ammonia, 40°C), over 80% of zinc can be selectively leached, while manganese leaching remains below 0.1%. jst.go.jp

Crude Zinc Oxide (C.Z.O.) from the Steelmaking Industry: Leaching with an NH3–NH4Cl–H2O solution can achieve over 81% zinc extraction. scispace.com

Smithsonite (B87515) Ores (ZnCO3): Leaching in aqueous ammonia solutions can effectively dissolve the smithsonite phase while leaving gangue minerals like goethite and calcite unaffected. dbc.wroc.plbibliotekanauki.pl

Electric Arc Furnace Dust (EAFD): Ammoniacal carbonate leaching is a viable method for processing EAFD to recover zinc. nih.gov

The table below presents research findings on the selective leaching of zinc.

| Feed Material | Leaching Agent | Key Parameters | Zinc Leaching Efficiency (%) | Reference |

| Spent Zinc-Carbon Battery | Ammoniacal ammonium carbonate | 2.0 kmol/m³ (NH4)2CO3, 4.0 kmol/m³ NH3, 40°C, 30 min | 80.2 | jst.go.jp |

| Crude Zinc Oxide (C.Z.O.) | NH3–NH4Cl–H2O | 2.5 mol/L NH3, 5 mol/L NH4Cl, 40°C, 30 min | >81 | scispace.com |

| Smithsonite Ore | Aqueous ammonia | 13.3 M NH3 | 79.7 | dbc.wroc.pl |

| Belgian Smithsonite Ore | Ammonia solutions (0.4-4.7 M) | 25°C, 120 min | 18 - 80 | dbc.wroc.pl |

Fractionation and Purification Strategies for Zinc and Other Heavy Metals (e.g., Lead, Nickel, Copper)

While ammoniacal carbonate leaching is selective for zinc, other metals like copper, cadmium, and to a lesser extent, lead, can also dissolve to form ammine complexes. researchgate.netgoogle.com Therefore, subsequent purification steps are necessary to achieve high-purity zinc products.

Cementation with zinc dust is a common and effective method to remove impurities like copper, cadmium, and lead from the ammoniacal leach solution. researchgate.netnih.gov In the treatment of crude zinc oxide leachate, the addition of zinc dust can significantly reduce the concentrations of copper, cadmium, and lead. scispace.com Similarly, for leachates from Electric Arc Furnace Dust (EAFD), cementation with powdered zinc and aluminum has been shown to effectively remove iron, copper, lead, and manganese. nih.gov

Selective precipitation is another strategy. By heating the ammoniacal solution containing dissolved zinc and copper, zinc values can be selectively precipitated. google.com The optimal temperature for this precipitation is between 60-90°C. google.com

The sequential extraction procedure is a method used to determine the fractionation of heavy metals in materials like soil and sediment. tandfonline.com This method can help understand the binding of metals to different phases, such as exchangeable, carbonate-bound, and oxide-bound fractions. tandfonline.combibliotekanauki.pl

The table below details the efficiency of purification methods for removing heavy metal impurities.

| Impurity | Purification Method | Conditions | Removal Efficiency (%) | Reference |

| Cu, Cd, Pb | Cementation with zinc dust | - | - | researchgate.net |

| Fe, Cu, Pb, Mn | Cementation with Zn:Al (5:5 g/L) | 60°C | 100 | nih.gov |

| Pb, Cd, Cu | Cementation with zinc dust (5 g/L) | 20°C, 10 min | Pb: 97.1, Cd: 97.3, Cu: 97.1 | nih.gov |

| Zinc | Selective Precipitation by heating | 60-90°C | - | google.com |

Regeneration and Recycling of Ammoniacal Carbonate Leachants

A significant advantage of the ammoniacal carbonate leaching process is the ability to regenerate and recycle the leachant, making it a more environmentally friendly and cost-effective option compared to acid leaching processes. researchgate.netcore.ac.uk

The regeneration process typically involves steam heating the pregnant leach solution. core.ac.uk This causes the thermal decomposition of the ammonium carbonate leachant into ammonia (NH3) and carbon dioxide (CO2) gases. core.ac.uk These gases can then be captured in absorption towers and reconstituted into fresh leaching solution. core.ac.uk

In some industrial applications, the CO2 required for the process can be sourced from flue gases of associated pyrometallurgical operations, further enhancing the sustainability of the process. ulb.ac.be For example, in the production of high-purity zinc oxide from Waelz Oxide, CO2 from the Waelz furnace flue gas is used to precipitate a zinc oxide product. ulb.ac.be This step is accompanied by the desorption of NH3 from the leaching solution, which is then recovered and reused to regenerate the leachant. ulb.ac.be The primary goal of this regeneration stage is to minimize the make-up of fresh ammonia and ammonium carbonate, thereby reducing operational costs and environmental impact. ulb.ac.be

The recyclability of ammonium-based leaching agents is also a key feature in other hydrometallurgical applications, such as the recovery of materials from construction wastes. acs.orgnih.gov This circular approach contrasts with conventional acid leaching, where reagents are typically used in a linear fashion, generating additional waste. acs.orgnih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.